Tetrahydropyranyldiethyleneglycol

Übersicht

Beschreibung

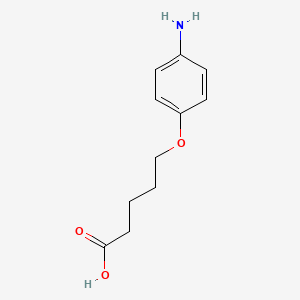

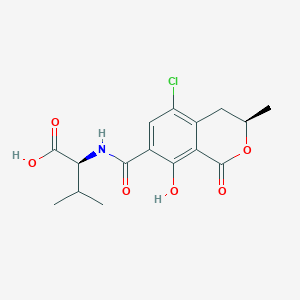

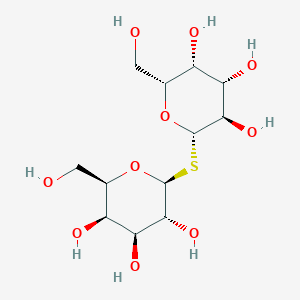

Tetrahydropyranyldiethyleneglycol, also known as THP-PEG2-OH, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Tetrahydropyranyldiethyleneglycol is C9H18O4 .

Synthesis Analysis

Tetrahydropyranyldiethyleneglycol is synthesized for research use . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular weight of Tetrahydropyranyldiethyleneglycol is 190.24 . It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .Chemical Reactions Analysis

Tetrahydropyranyldiethyleneglycol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Tetrahydropyranyldiethyleneglycol has a boiling point of 115 °C (Press: 0.75 Torr) and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in Chloroform and Methanol . It is a clear, colourless oil .Wissenschaftliche Forschungsanwendungen

Solvent Effects in Nucleophilic Substitutions

Tetrahydropyran acetals, closely related to Tetrahydropyranyldiethyleneglycol, demonstrate varied selectivities in nucleophilic substitution reactions when promoted by trimethylsilyl trifluoromethanesulfonate, depending on the reaction solvent. Polar solvents favor SN1 products, while nonpolar solvents favor SN2 products. Trichloroethylene, as a solvent, is particularly effective for SN2 products in C- and O-glycosylation reactions (Kendale, Valentín, & Woerpel, 2014).

Polymer Electrolytes

A study focusing on nanocomposite polymer electrolytes based on high molecular weight poly(oxyethylene) (POE) reinforced with cellulose nanoparticles, investigated the use of tetra(ethylene) glycol dimethyl ether (TEGDME) as a plasticizer. This research highlighted the significant impact of TEGDME on the dynamic mechanical behavior and ionic conductivity performances of polymer electrolytes (Samir, Montero Mateos, Alloin, Sanchez, & Dufresne, 2004).

Liquid Crystalline Order in Macrocycles

In a study on ortho-phenylene ethynylene (o-PE) cyclic trimers, branched alkoxy- and/or triethylene glycol (TEG) side chains were used to create novel discotic liquid crystalline properties. This research offers insights into the self-assembly of these macrocycles into various mesophases, showing the potential of electron-rich PE macrocycles in creating ordered materials for nanotechnology applications (Seo et al., 2006).

Aggregation-Induced Emission in Sensing Applications

Tetraphenylethylene (TPE) structures, related to Tetrahydropyranyldiethyleneglycol, have been used in sensing applications due to their aggregation-induced emission (AIE) properties. These structures have shown potential in detecting a range of analytes such as ions, heavy metals, and toxic gases, making them valuable in biomolecular science (La, Bhosale, Jones, & Bhosale, 2018).

Wirkmechanismus

Target of Action

Tetrahydropyranyldiethyleneglycol (THP-PEG2-OH) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Tetrahydropyranyldiethyleneglycol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Tetrahydropyranyldiethyleneglycol are those involved in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells, a crucial process for maintaining cellular homeostasis . By acting as a linker in PROTACs, Tetrahydropyranyldiethyleneglycol facilitates the degradation of specific target proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting PROTAC would depend on the specific ligands used and the target protein .

Result of Action

The result of Tetrahydropyranyldiethyleneglycol’s action is the selective degradation of target proteins within cells . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action of Tetrahydropyranyldiethyleneglycol, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the efficacy and stability of the PROTAC . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(oxan-2-yloxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCUDERUJBARLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339818 | |

| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydropyranyldiethyleneglycol | |

CAS RN |

2163-11-3 | |

| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)

![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)

![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)